Pentyl dihydrogen phosphate

Description

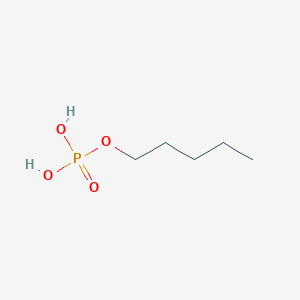

Structure

3D Structure

Properties

IUPAC Name |

pentyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPMUHPCAUGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862913 | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl acid phosphate appears as a colorless liquid. Burns, though difficult to ignite. Denser than water and is insoluble in water. Hence, sinks in water. Corrosive to metals and tissue. Vapors are heavier than air. Used as a curing agent in paints and plastics and in the manufacture of synthetic fibers., Liquid, Colorless liquid; [CAMEO] | |

| Record name | AMYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amyl acid phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12789-46-7, 2382-76-5 | |

| Record name | AMYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012789467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, pentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for Pentyl Dihydrogen Phosphate and Its Derivatives

Direct Esterification Approaches for Phosphate (B84403) Synthesis

Direct esterification represents a straightforward approach to forming phosphate esters by reacting an alcohol with a phosphoric acid source. sciencemadness.org While analogous to the Fischer esterification of carboxylic acids, the direct reaction with a strong acid like orthophosphoric acid (H₃PO₄) presents challenges, as the high acidity can decrease the nucleophilicity of the alcohol, hindering the reaction. researchgate.net Consequently, this method often requires specific catalysts or reaction conditions to proceed efficiently. researchgate.netpsu.edu

Catalyzed Esterification Reactions

To overcome the low reactivity of direct esterification, various catalysts are employed to facilitate the formation of pentyl dihydrogen phosphate. These catalysts can be broadly categorized as acid catalysts, biocatalysts, and specialized catalytic systems.

Acid Catalysis : Traditional Brønsted acids like sulfuric acid (H₂SO₄) are commonly used to catalyze the esterification of alcohols with phosphoric acid. sciencemadness.orgwikipedia.org Lewis acids have also proven effective. For instance, Lewis acids such as titanium tetrachloride (TiCl₄) and copper(II) triflate (Cu(OTf)₂) can catalyze the phosphorylation of alcohols. psu.edursc.org Solid acid catalysts, such as zirconium phosphate, offer advantages in terms of reusability and ease of separation from the reaction mixture. scialert.net

Biocatalysis : Enzymes offer a green and highly selective alternative for ester synthesis. Lipases, such as Candida rugosa lipase, have been successfully used to catalyze the synthesis of esters like n-amyl isobutyrate, demonstrating the potential for enzymatic synthesis of related phosphate esters under mild conditions. nih.gov

Specialized Catalytic Systems : Novel catalytic systems have been developed for the direct phosphorylation of alcohols. One such system employs a combination of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, enabling the direct and chemoselective phosphorylation of a diverse range of alcohols. nih.gov Nucleophilic catalysts like pyridine-N-oxide have also been shown to be effective, particularly when used with phosphoryl chlorides, providing significant rate enhancements even at low catalyst loadings. psu.edu

Table 1: Comparison of Catalysts for Phosphate Ester Synthesis

| Catalyst Type | Example(s) | Key Features | Reference(s) |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional, low-cost catalyst. | sciencemadness.orgwikipedia.org |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂), Titanium Tetrachloride (TiCl₄) | Effective for phosphoryl transfer under milder conditions than strong Brønsted acids. | psu.edursc.orgacs.org |

| Solid Acid Catalyst | Zirconium Phosphate | Heterogeneous, reusable, facilitates product separation. | scialert.net |

| Biocatalyst | Candida rugosa Lipase | High selectivity, mild reaction conditions, environmentally friendly. | nih.gov |

| Specialized System | TBAHS / PEP-K | Enables direct, catalytic phosphorylation with high functional group tolerance. | nih.gov |

| Nucleophilic Catalyst | Pyridine-N-oxide | Provides significant rate enhancement for phosphorylation reactions. | psu.edu |

Reaction Pathway Optimization for Enhanced Yield and Purity

Optimizing the reaction pathway is crucial for maximizing the yield and purity of this compound. This involves the systematic adjustment of various reaction parameters. Methodologies like Design of Experiments (DoE) and Bayesian optimization are increasingly used to efficiently explore the parameter space and identify optimal conditions. acs.orgucla.edu

Key parameters that are typically optimized include:

Temperature and Reaction Time : The reaction temperature and duration significantly influence the reaction rate and the formation of byproducts. For instance, in the synthesis of phosphate esters using phosphorus pentoxide, raising the temperature after the initial dosing is a common strategy to drive the esterification to completion. epo.org

Reactant Ratio and Concentration : The molar ratio of pentyl alcohol to the phosphorylating agent is a critical factor that determines the distribution of mono-, di-, and tri-esters in the final product. epo.orggoogle.com

Catalyst Loading : The amount of catalyst must be optimized to ensure a high reaction rate without causing unwanted side reactions or complicating purification. umbrex.com

Solvent and Mixing : The choice of solvent can affect reactant solubility and reaction rate. In reactions with highly reactive reagents like phosphorus pentoxide, using a solvent helps to moderate the reaction and prevent localized overheating and charring. google.com Efficient mixing is also essential to ensure homogeneity, especially in heterogeneous reactions. epo.org

Table 2: Parameters for Reaction Optimization in Phosphate Ester Synthesis

| Parameter | Influence on Reaction | Optimization Goal | Reference(s) |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Find the optimal balance between reaction speed and minimizing side reactions/decomposition. | acs.orgumbrex.com |

| Reactant Molar Ratio | Controls the ratio of mono-, di-, and triesters. | Achieve the desired product distribution (e.g., high mono-ester content). | epo.orggoogle.com |

| Catalyst Concentration | Influences reaction rate. | Maximize rate with minimum catalyst usage to reduce cost and simplify purification. | umbrex.com |

| Solvent | Affects solubility and moderates reactivity. | Improve reaction homogeneity and control exotherms. | google.com |

| Mixing | Ensures uniform reaction conditions. | Prevent local hot spots and improve yield in heterogeneous systems. | epo.org |

Utilizing Phosphorylating Agents in Pentyl Alcohol Functionalization

An alternative to direct esterification involves the use of more reactive phosphorylating agents. These reagents facilitate the addition of a phosphate group to pentyl alcohol, often under milder conditions and with greater control than direct esterification with phosphoric acid. nih.gov Common strategies include the use of pentavalent phosphorus compounds like phosphorus pentoxide and phosphoryl chloride, or a two-step process involving a trivalent phosphite (B83602) intermediate that is subsequently oxidized. nih.govrsc.org

Application of Phosphorus Pentoxide in Phosphate Ester Synthesis

Phosphorus pentoxide (P₄O₁₀) is a widely used and effective reagent for the synthesis of alkyl phosphates, including this compound. clariant.comexsyncorp.com It is the anhydride (B1165640) of orthophosphoric acid and reacts directly with alcohols to form a mixture of monoalkyl and dialkyl phosphate esters. researchgate.netelpub.ru

The reaction is highly exothermic and vigorous, necessitating careful control of the reaction conditions. clariant.com Typically, the P₄O₁₀ is added gradually to the alcohol, which may be dissolved in an organic solvent to ensure better temperature control and prevent the formation of charred byproducts. google.com The molar ratio of the alcohol to P₄O₁₀ is a key determinant of the product composition; for example, a 3:1 molar ratio of alcohol to P₂O₅ is often specified. epo.org Following the esterification, a hydrolysis step is often required to break down any polymeric phosphate species formed during the reaction. epo.org This method is suitable for producing acidic phosphate esters and allows for the tailoring of the mono- to di-ester ratio by adjusting the reaction conditions. google.comresearchgate.net

Mechanistic Investigations of Phosphorylation Processes

The mechanisms of phosphorylation can vary significantly depending on the reagents and catalysts used. While the precise mechanism for the reaction between alcohols and phosphorus pentoxide is not definitively established, several other phosphorylation pathways have been investigated. google.com

Catalytic Phosphorylation with PEP-K/TBAHS : Mechanistic studies using ³¹P NMR and mass spectrometry suggest that the reaction proceeds through an unprecedented mixed anhydride species. This active phosphoryl donor is generated from the reaction between the phosphoenolpyruvic acid monopotassium salt (PEP-K) and the tetrabutylammonium hydrogen sulfate (TBAHS) catalyst. The alcohol then attacks this intermediate to form the phosphate monoester. nih.govacs.org

Lewis Acid-Catalyzed Phosphorylation : In reactions catalyzed by Lewis acids like Al(OTf)₃ with a phosphorylating agent, it is proposed that the Lewis acid activates the alcohol, which then undergoes nucleophilic attack on the phosphorus center. A proposed mechanism involves the formation of a cationic species from the alcohol, which then reacts with an intermediate formed from the phosphorylating agent. rsc.org

Phosphorylation with Chlorophosphates : Methods using phosphoryl chlorides (like POCl₃) proceed via a nucleophilic substitution pathway. organic-chemistry.org The alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion. A base, such as triethylamine, is typically added to scavenge the HCl produced during the reaction. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphate esters to reduce environmental impact and improve safety. This involves developing methods that use less hazardous substances, reduce waste, and improve atom economy. decachem.comlu.se

Key green approaches applicable to this compound synthesis include:

Use of Greener Reagents and Catalysts : A significant focus is on replacing hazardous reagents like phosphorus oxychloride (POCl₃) with more benign alternatives. rsc.org This includes the use of biocatalysts (enzymes), which operate under mild conditions in aqueous media, and solid acid catalysts that can be easily recovered and reused. scialert.netnih.gov The development of catalytic systems that allow for the direct use of phosphoric acid or its salts under mild conditions is also a key goal. nih.gov

Alternative Energy Sources : Microwave (MW) irradiation and ultrasound have emerged as effective tools to promote organic reactions. rsc.org MW-assisted direct esterification of P-acids has been shown to be a green method that can accelerate reactions and improve selectivity, often in the absence of a solvent. nih.govsemanticscholar.org

Solvent-Free and Waste-Free Processes : Designing syntheses that operate under solvent-free conditions reduces volatile organic compound (VOC) emissions and simplifies product work-up. rsc.org Furthermore, developing processes where byproducts can be recovered and utilized, moving towards a waste-free technology, is a critical aspect of sustainable production. ktu.edu For example, ionic liquids are being explored as greener solvent alternatives that can also act as catalysts and be recycled. decachem.com

Table 3: Application of Green Chemistry Principles to Phosphate Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit(s) | Reference(s) |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Use of ionic liquids or solvent-free conditions. | Reduced VOC emissions, easier purification. | decachem.comrsc.org |

| Catalysis | Employing biocatalysts (e.g., lipases) or reusable solid acid catalysts. | High selectivity, mild conditions, catalyst reusability, reduced waste. | scialert.netnih.govnih.gov |

| Design for Energy Efficiency | Use of microwave irradiation or ultrasound. | Shorter reaction times, lower energy consumption, improved yields. | rsc.orgnih.gov |

| Use of Renewable Feedstocks | Utilizing bio-based reagents and catalysts derived from biomass. | Reduced reliance on fossil fuels. | decachem.comnih.gov |

| Prevention of Waste | Developing atom-economical reactions and closed-loop processes. | Minimized byproducts and resource consumption. | decachem.comktu.edu |

Solvent-Free Reaction Conditions for Sustainable Production

In the pursuit of greener chemical processes, solvent-free reaction conditions have emerged as a cornerstone for the sustainable production of organophosphorus compounds. These methods not only mitigate the environmental impact associated with volatile organic solvents but also often lead to improved reaction efficiency, reduced waste, and simplified purification procedures. cem.comresearchgate.net

One notable approach involves the use of microwave irradiation, which can significantly accelerate reaction rates and improve yields in the absence of a solvent. researchgate.net For instance, the synthesis of α-hydroxyphosphonates, structural analogs of hydroxy-pentyl dihydrogen phosphate, has been successfully achieved in high yields (84-90%) by reacting aryl or heteroaryl aldehydes with triethyl phosphite under ultrasonic waves for a short duration of 5 minutes, using potassium dihydrogen phosphate as a catalyst. mdpi.com This method highlights the advantages of solvent-free synthesis, including the elimination of organic solvents, reduced reaction times, and milder conditions. mdpi.com

Another solvent-free technique employs grinding, where reactants are mixed in a mortar and pestle. This method has been utilized for the synthesis of various organic compounds, demonstrating its potential for broader applications in organophosphorus chemistry. researchgate.net The synthesis of a novel halogen-free and formaldehyde-free durable flame retardant (EPDDPA) for cotton fabrics was accomplished through a solvent-free method using ethyl acetoacetate (B1235776) and phosphorus pentoxide as raw materials, showcasing the versatility of this approach. acs.org

These solvent-free methodologies, often coupled with energy-efficient techniques like microwave or ultrasound irradiation, represent a significant step towards the sustainable manufacturing of this compound and its derivatives.

Catalyst Design for Eco-Efficient Synthetic Routes

The development of eco-efficient synthetic routes for this compound and its analogs is intrinsically linked to the design of novel and sustainable catalysts. The focus has been on catalysts that are inexpensive, readily available, non-toxic, and reusable, thereby aligning with the principles of green chemistry.

Natural phosphates and phosphate-based fertilizers, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline (B1680401) derivatives. dergipark.org.tr These catalysts are attractive due to their low cost and environmental friendliness. dergipark.org.trresearchgate.net Their catalytic activity has been demonstrated to be retained for up to six cycles with only a slight decrease in yield, highlighting their potential for industrial applications. dergipark.org.tr

Phosphoric acid has also been utilized as an acid catalyst in the hydrothermal treatment of cellulosic waste to produce valuable industrial intermediates. mdpi.com Furthermore, metal-free catalysts are gaining prominence for the synthesis of α-aminophosphonates, offering an environmentally benign alternative to traditional metal-based catalysts. researchgate.net

The following table summarizes various eco-friendly catalysts and their applications in the synthesis of organophosphorus compounds, which could be adapted for the synthesis of this compound derivatives.

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| Potassium Dihydrogen Phosphate | Aryl/heteroaryl aldehydes, triethyl phosphite | α-Hydroxyphosphonates | Ultrasonic waves, 5 min, solvent-free | 84-90 | mdpi.com |

| Mono-ammonium phosphate (MAP) | 1,2-Diamine, 1,2-dicarbonyl | Quinoxaline derivatives | Room temperature, EtOH | Excellent | dergipark.org.tr |

| Di-ammonium phosphate (DAP) | 1,2-Diamine, 1,2-dicarbonyl | Quinoxaline derivatives | Room temperature, EtOH | Excellent | dergipark.org.tr |

| Triple superphosphate (TSP) | 1,2-Diamine, 1,2-dicarbonyl | Quinoxaline derivatives | Room temperature, EtOH | Excellent | dergipark.org.tr |

| Metal-free (e.g., organocatalysts) | Aldehyde, amine, diethylphosphite | α-Aminophosphonates | Microwave, solvent-free | Excellent | researchgate.net |

Preparation of Substituted Pentyl Dihydrogen Phosphates

The introduction of various functional groups onto the pentyl phosphate scaffold allows for the fine-tuning of its properties for specific applications. Key areas of research include the synthesis of hydroxy- and oxo-analogs, as well as the incorporation of heterocyclic moieties.

Synthesis of Hydroxy- and Oxo-Pentyl Dihydrogen Phosphate Analogs

The synthesis of this compound analogs bearing hydroxyl and oxo functionalities has been explored through various synthetic strategies. The 4-oxopentyl group has been utilized as a labile phosphate protecting group in the solid-phase synthesis of oligodeoxyribonucleotides, demonstrating a practical application of an oxo-pentyl phosphate derivative. researchgate.net

A significant advancement in this area is the biocatalytic synthesis of 5-(1-thyminyl)-3,4-dihydroxy-2-oxopentyl phosphate using DHAP-dependent aldolases. nih.gov This chemoenzymatic approach begins with the chemical preparation of 2-oxoethyl derivatives of nucleobases, followed by an aldol (B89426) addition reaction catalyzed by enzymes such as rhamnulose-1-phosphate aldolase (B8822740) (RAMA). nih.gov This method provides a high degree of stereocontrol, leading to the formation of specific isomers. nih.gov

The synthesis of α-hydroxyphosphonates, which serve as valuable precursors and analogs to hydroxy-pentyl dihydrogen phosphates, has been extensively studied. mdpi.comijsrset.com These compounds can be prepared through the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. mdpi.com The reaction can be catalyzed by various bases or acids, and can be performed under solvent-free conditions. mdpi.comijsrset.com

| Starting Materials | Catalyst/Enzyme | Product | Key Features | Reference |

| 2-Oxoethyl derivatives of nucleobases, Dihydroxyacetone phosphate (DHAP) | DHAP-dependent aldolases (e.g., RAMA) | 5-(1-Thyminyl)-3,4-dihydroxy-2-oxopentyl phosphate | Biocatalytic, high stereoselectivity | nih.gov |

| Aldehydes, Dialkyl phosphites | Potassium phosphate | α-Hydroxyphosphonates | Solvent-free, rapid reaction | mdpi.com |

| Aryl aldehydes, Diethyl phosphite | Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin | α-Hydroxy phosphonates | Mild conditions, solid-supported base | tandfonline.com |

Incorporation of Heterocyclic Moieties onto Pentyl Phosphate Scaffolds

The integration of heterocyclic rings into the structure of pentyl phosphates can impart unique biological activities and chemical properties. The synthesis of heterocyclic phosphonates is a well-established field, with methodologies that can be adapted for the creation of novel pentyl phosphate derivatives. chim.itbeilstein-journals.org

One common approach involves the ring closure of phosphoryl-functionalized substrates through cyclization or cycloaddition reactions. beilstein-journals.org For example, the one-pot reaction of 5-chloro-2-pentanone (B45304) with ammonia (B1221849) and diethyl phosphonate (B1237965) leads to the formation of diethyl (2-methyl-2-pyrrolidinyl)phosphonate through an intramolecular nucleophilic substitution. beilstein-journals.org

Another strategy is the direct phosphorylation of heterocyclic systems. beilstein-journals.org This can be achieved through various metal-catalyzed cross-coupling reactions or radical-initiated cascade reactions. acs.org For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates has been accomplished through a one-pot reaction of 2-bromobenzaldehydes, alkynes, amines, and diethyl phosphonate under multicatalytic conditions. beilstein-journals.org

The chemical reactivity of enaminones towards phosphorus reagents has also been exploited to synthesize a variety of phosphorus-containing heterocycles. mdpi.com For example, the reaction of 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methy-2(1H)-quinolinone with diethyl phosphite in a basic medium yields a pyranoquinolinylphosphonate. mdpi.com

The following table highlights some synthetic routes for incorporating heterocyclic moieties into organophosphorus compounds.

| Heterocycle | Synthetic Approach | Key Reagents | Reference |

| Pyrrolidine | Intramolecular cyclization | 5-Chloro-2-pentanone, ammonia, diethyl phosphonate | beilstein-journals.org |

| Isoquinoline | Multicatalytic one-pot reaction | 2-Bromobenzaldehyde, alkyne, amine, diethyl phosphonate | beilstein-journals.org |

| Pyranoquinoline | Cyclization of enaminone | 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methy-2(1H)-quinolinone, diethyl phosphite | mdpi.com |

| Thiazole, Quinoline, Imidazole | Addition to imines | Heterocyclic aldehydes, primary amines, diethyl H-phosphonate | chim.it |

Molecular Structure, Thermodynamics, and Intermolecular Interactions: a Theoretical and Experimental Perspective

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling are powerful tools for investigating molecular properties at the atomic level. nih.gov These methods, including Density Functional Theory (DFT) and ab initio calculations, provide detailed information about the electronic structure, conformational preferences, and reactivity of molecules. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govuni.lu It is particularly effective for determining the equilibrium geometries and conformational landscapes of molecules. For pentyl dihydrogen phosphate (B84403), DFT calculations would be instrumental in exploring the rotational energy barriers and stable conformations.

The primary conformational flexibility in pentyl dihydrogen phosphate arises from rotation around the P-O and C-C single bonds of the pentyl group. DFT studies can map the potential energy surface associated with these rotations to identify low-energy conformers. For instance, calculations can determine the relative energies of staggered versus eclipsed conformations of the alkyl chain and the preferred orientation of the pentyl group relative to the phosphate head. eurjchem.com Such studies have been successfully applied to a wide range of organic molecules to understand their structural preferences. eurjchem.com While benchmark studies have assessed the performance of various DFT functionals for describing dihydrogen bond complexes, none have focused specifically on this compound. nih.gov The choice of functional and basis set is critical for obtaining accurate results, especially for systems involving hydrogen bonding. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Dihydrogen Phosphate Interactions (Note: This data is representative of interactions involving the dihydrogen phosphate anion and serves as a model for the phosphate headgroup of this compound.)

| Interaction Type | Property | Calculated Value | Method/Basis Set |

| H₂PO₄⁻ Dimer | H-Bond Distance (O-H···O) | 1.5 - 1.7 Å | B3LYP/6-311+G(d,p) |

| H₂PO₄⁻ Dimer | H-Bond Energy | -15 to -25 kcal/mol | CCSD(T)/aug-cc-pVTZ |

| P-O-C Rotation | Rotational Energy Barrier | 2 - 5 kcal/mol | PBE0/def2-TZVP |

This is an interactive data table. Users can sort and filter the data based on the columns.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. rsc.org These calculations, such as Møller-Plesset perturbation theory (MP2), provide highly accurate descriptions of electronic structure and are valuable for studying reactivity. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. semanticscholar.org MD simulations are particularly useful for studying the behavior of molecules in the condensed phase, such as in aqueous solution. researchgate.net

MD simulations of this compound in water would provide critical insights into its solvation and aggregation behavior. The simulations can model the interactions between the amphiphilic molecule and surrounding water molecules, revealing the structure of the hydration shell around both the polar phosphate headgroup and the nonpolar pentyl tail. Studies on similar systems, such as potassium dihydrogen phosphate (KDP) solutions, show that the association of dihydrogen phosphate anions is strongly influenced by direct hydrogen bonding and that the choice of water model in the simulation is crucial for accurately representing these interactions. researchgate.netresearchgate.net For this compound, MD simulations could predict the critical micelle concentration and the structure of aggregates, elucidating how the interplay between the hydrophobic interactions of the pentyl chains and the hydrogen bonding of the phosphate heads drives self-assembly.

Thermodynamic Characterization of Complexation and Dimerization

The thermodynamic properties of association, such as complexation and dimerization, are governed by changes in enthalpy (ΔH) and entropy (ΔS). aps.org Understanding these contributions is essential for predicting the stability and behavior of molecular assemblies in solution.

The association of dihydrogen phosphate anions in solution is a process driven by the formation of strong hydrogen bonds. researchgate.net The thermodynamics of such noncovalent interactions can be dissected into enthalpic and entropic components. aps.orgnih.gov

Entropic Contributions (ΔS): The association of two or more molecules into a single complex leads to a decrease in translational and rotational freedom, resulting in an unfavorable (negative) entropy change. rush.edu However, the release of ordered solvent molecules from the hydration shells of the ions upon association can provide a favorable (positive) entropic contribution, which can partially or fully offset the unfavorable loss of solute entropy. nih.gov For hydrophobic interactions, this release of water molecules is the dominant entropic driver. nih.gov

The dihydrogen phosphate anion (H₂PO₄⁻) has the ability to act as both a hydrogen bond donor (from the P-OH groups) and a hydrogen bond acceptor (at the P=O and P-O⁻ oxygens). This dual functionality allows it to form extended hydrogen-bonded oligomers, such as dimers and trimers, in solution. nih.gov

Experimental and theoretical studies have confirmed this propensity for self-association. For example, modeling in acetonitrile has suggested a monomer-dimer equilibrium with a significant dimerization constant (K_dimer = 2400 M⁻¹), indicating that a substantial fraction of the phosphate exists as dimers even at millimolar concentrations. nih.gov The formation of higher-order species, such as trimers, has also been observed, particularly in the solid state and in the presence of macrocyclic receptors that can template their assembly. nih.gov The structure of these oligomers is characterized by chains or cyclic arrangements held together by strong O-H···O hydrogen bonds. researchgate.netresearchgate.net In the context of this compound, this inherent tendency of the phosphate headgroups to oligomerize would be a key factor in the initial stages of self-assembly, working in concert with hydrophobic forces to form larger structures.

Hydrogen Bonding Networks and Supramolecular Assembly

The dihydrogen phosphate group is a versatile functional moiety capable of forming robust and directional hydrogen bonds, which fundamentally governs the supramolecular assembly of molecules like this compound. Both the acidic P-OH groups acting as hydrogen bond donors and the phosphoryl P=O group acting as a hydrogen bond acceptor are key to these interactions. This dual donor-acceptor capability facilitates the formation of intricate and stable networks in various states of matter.

Intermolecular Hydrogen Bonding in Crystalline and Solution States

In the crystalline state, monoalkyl phosphates engage in extensive intermolecular hydrogen bonding, creating highly ordered supramolecular structures. The P-OH groups of one molecule typically interact with the P=O groups of neighboring molecules, resulting in the formation of layered or chain-like structures rsc.orgnih.gov. While the specific crystal structure of this compound is not detailed in the available literature, the behavior of analogous long-chain alkylammonium dihydrogen phosphates provides significant insight. For instance, compounds like octylammonium dihydrogen phosphate (ODP) and decylammonium dihydrogen phosphate (DDP) form anionic layers composed of hydrogen-bonded phosphate molecules, with the alkyl chains extending outwards nih.gov. These phosphate layers are held together by strong O-H···O hydrogen bonds, creating a stable two-dimensional network.

Role of Dihydrogen Phosphate in Anion Recognition and Binding

The dihydrogen phosphate (H₂PO₄⁻) anion is a critical target in the field of supramolecular chemistry due to its ubiquitous presence and vital role in biological systems rsc.org. The unique geometry and hydrogen-bonding capabilities of the dihydrogen phosphate group make it an excellent participant in molecular recognition events. It can act as both a hydrogen bond donor through its P-OH protons and a hydrogen bond acceptor via the lone pairs on its oxygen atoms figshare.comnih.gov.

This dual nature is exploited in the design of synthetic anion receptors. Many artificial receptors utilize moieties like amides, ureas, or thioureas to provide N-H donors that complementarily bind to the phosphate oxygens rsc.org. Conversely, receptors can incorporate hydrogen bond acceptors, such as pyridyl or tertiary amine nitrogens, to specifically interact with the P-OH groups of the dihydrogen phosphate anion rsc.orgfigshare.com. This ability to form multiple, specific hydrogen bonds allows for the selective binding of dihydrogen phosphate over other anions like sulfate (B86663) or chloride, which may have similar geometries but different hydrogen-bonding capacities rsc.org. Studies using techniques such as UV-vis and ¹H NMR titration have demonstrated strong association constants for specifically designed receptors with the H₂PO₄⁻ anion, even in polar solvents figshare.comnih.gov. The dihydrogen phosphate moiety itself can be considered a fundamental recognition unit, capable of directing its own assembly and binding to complementary molecular partners.

Crystal Engineering and Solid-State Studies of Alkylammonium Dihydrogen Phosphates

Crystal engineering of alkylammonium dihydrogen phosphates leverages the strong, directional hydrogen-bonding capabilities of the phosphate group and the van der Waals interactions of the alkyl chains to construct well-defined solid-state architectures. These materials often exhibit layered structures with interesting physical properties, including polymorphism and ferroelasticity, which are intrinsically linked to the organization of the hydrogen bond network nih.govaps.org.

Structural Redeterminations and Polymorphism

The crystal structures of several alkylammonium dihydrogen phosphates have been determined, revealing common organizational principles. Typically, they consist of two-dimensional anionic layers formed by extensive O-H···O hydrogen bonds between the dihydrogen phosphate groups nih.gov. The protonated alkylammonium cations reside between these layers, providing charge balance and influencing the interlayer spacing and packing arrangement through both electrostatic and van der Waals interactions nih.gov.

In compounds with long alkyl chains, such as octylammonium dihydrogen phosphate (ODP) and decylammonium dihydrogen phosphate (DDP), the alkyl chains are often interdigitated to maximize packing efficiency nih.gov. The precise arrangement of these components can lead to polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. Polymorphism can arise from different hydrogen-bonding patterns within the phosphate layers or different packing arrangements of the alkylammonium cations. These structural variations can significantly affect the material's physical properties, including its stability, solubility, and mechanical behavior.

Table 1: Crystallographic Data for Representative Alkylammonium Dihydrogen Phosphates

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Octylammonium Dihydrogen Phosphate (ODP) | [CH₃(CH₂)₇NH₃⁺][H₂PO₄⁻] | Monoclinic | P2₁/c | Anionic layers of hydrogen-bonded phosphates separated by interdigitated alkylammonium cations. nih.gov |

This table is based on data from published crystallographic studies.

Ferroelastic Properties and Phase Transitions in Related Compounds

While specific studies on the ferroelastic properties of pentylammonium dihydrogen phosphate are not prominent, extensive research on related inorganic dihydrogen phosphates, such as potassium dihydrogen phosphate (KDP) and ammonium (B1175870) dihydrogen phosphate (ADP), provides a foundational understanding of the phenomena that can arise in these systems aps.orgjetir.org. These materials are known for their ferroelectric or antiferroelectric properties, which are coupled to their elastic behavior (ferroelasticity).

The properties of KDP and ADP are governed by the network of hydrogen bonds linking the phosphate tetrahedra aps.org. At high temperatures, these compounds are paraelectric. Upon cooling, they undergo a structural phase transition to a ferroelectric (in KDP) or antiferroelectric (in ADP) state jetir.orgresearchgate.net. This transition is driven by the ordering of protons within the hydrogen bonds. This ordering creates a spontaneous electric polarization and induces a mechanical strain, which is characteristic of a ferroelastic material. The piezoelectric and dielectric properties of these crystals are directly controlled by the H₂PO₄ hydrogen bond system aps.org. The principles observed in KDP and ADP suggest that alkylammonium dihydrogen phosphates could also exhibit interesting phase transitions and coupled electrical-mechanical properties, mediated by the interplay between the hydrogen-bonded phosphate network and the organic cations.

Table 2: Properties of Related Dihydrogen Phosphate Compounds

| Compound | Formula | Curie Temperature (Tc) | Phase Below Tc | Key Property |

|---|---|---|---|---|

| Potassium Dihydrogen Phosphate (KDP) | KH₂PO₄ | ~123 K (-150 °C) | Ferroelectric | Exhibits spontaneous electric polarization and strong electro-optic effects. jetir.org |

This table summarizes key phase transition data for well-studied inorganic dihydrogen phosphates.

Reactivity Mechanisms and Organic Transformations Catalyzed or Influenced by Pentyl Dihydrogen Phosphate

Catalytic Activity of Dihydrogen Phosphate (B84403) Species

The dihydrogen phosphate moiety is a versatile functional group in catalysis. Its ability to act as a Brønsted acid, a component of ionic liquids, and a stabilizer in heterogeneous systems makes it valuable in numerous chemical processes.

Phosphate derivatives, particularly chiral phosphoric acids, are well-established as highly effective Brønsted acid catalysts for a wide range of asymmetric organic reactions. While specific studies focusing solely on pentyl dihydrogen phosphate are limited, the principles of catalysis by related phosphoric acids are directly applicable. These acids can activate electrophiles, such as imines and carbonyl compounds, by protonation, rendering them more susceptible to nucleophilic attack mpg.deacs.org.

The general mechanism involves the formation of a hydrogen bond between the acidic proton of the phosphate and the substrate, followed by proton transfer to generate a more reactive, cationic intermediate. This mode of activation is crucial in reactions like hydrofunctionalizations, cycloadditions, and transfer hydrogenations mpg.deacs.org. The effectiveness of the catalysis depends on the acidity of the phosphate, which can be tuned by the electronic properties of the alkyl or aryl group attached to it. For instance, stronger Brønsted acids have been developed that can protonate simple olefins, mimicking the action of biological enzymes mpg.de.

Key Features of Dihydrogen Phosphate Brønsted Acid Catalysis:

Activation of Electrophiles: Protonation of imines, carbonyls, and alkenes enhances their reactivity towards nucleophiles.

Asymmetric Induction: Chiral phosphate catalysts create a chiral environment, enabling enantioselective transformations.

Tunable Acidity: The pKa of the catalyst can be modified by changing the substituent on the phosphate group, allowing for optimization for specific reactions.

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as "green" solvents and catalysts in chemical synthesis. ILs featuring the dihydrogen phosphate anion combine the unique properties of ionic liquids with the catalytic potential of the phosphate group researchgate.netdcu.ie.

These ILs can serve multiple roles: as the reaction medium, as a catalyst, or both. The dihydrogen phosphate anion can act as a proton donor, facilitating acid-catalyzed reactions. For example, acidic ionic liquids have been effectively used as catalysts in Friedel-Crafts reactions dcu.ie. The properties of the ionic liquid, such as viscosity, polarity, and miscibility with other solvents, can be fine-tuned by altering the structure of the cation (e.g., imidazolium, pyridinium) and the anion researchgate.netdcu.ieuoh.edu.iqethernet.edu.et. This tunability allows for the design of task-specific ionic liquids for particular catalytic applications, including esterification and electrochemical processes researchgate.net.

A study by Sulaimon et al. (2020) investigated imidazolium-based dihydrogen phosphate ionic liquids, such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([BMIM][DHP]), highlighting their potential in chemical applications researchgate.net.

Table 1: Examples of Dihydrogen Phosphate-Based Ionic Liquids and Their Applications

| Cation | Anion | Abbreviation | Potential Application |

| 1-ethyl-3-methylimidazolium | Dihydrogen phosphate | [EMIM][DHP] | Gas Hydrate (B1144303) Inhibition, Catalysis |

| 1-butyl-3-methylimidazolium | Dihydrogen phosphate | [BMIM][DHP] | Gas Hydrate Inhibition, Catalysis |

| 1-(3-cyanopropyl)-3-methylimidazolium | Dihydrogen phosphate | [CPMIM][DHP] | Gas Hydrate Inhibition |

This table is based on compounds synthesized for gas hydrate inhibition studies, which share the dihydrogen phosphate anion relevant to catalytic applications researchgate.net.

The dihydrogen phosphate anion is also instrumental in the field of heterogeneous catalysis, particularly in the synthesis and stabilization of metal nanoparticles (NPs). These nanoparticles are highly active catalysts in various reactions, including hydrogen generation and hydrogenation mdpi.comnih.gov.

Dihydrogen phosphate anions can act as capping agents, adsorbing to the surface of metal nanoparticles to prevent their aggregation and control their size and morphology. This stabilization is crucial for maintaining high catalytic activity and longevity mdpi.com. For instance, water-soluble ruthenium(0) nanoparticles stabilized by dihydrogen phosphate have been shown to be highly efficient and reusable catalysts for the hydrolysis of ammonia-borane, a promising reaction for chemical hydrogen storage mdpi.comnih.gov.

Furthermore, phosphate species can be incorporated into solid supports like metal-organic frameworks (MOFs) or zeolites to create robust heterogeneous catalysts rsc.orgchemrxiv.org. In these systems, the phosphate groups can introduce Brønsted acid sites, enhancing the material's catalytic performance in reactions such as alcohol dehydration chemrxiv.org. The interaction between the phosphate, the support, and the active metal sites can lead to synergistic effects, improving selectivity and conversion in reactions like the hydrogenation of acetylene (B1199291) or the oxidation of styrene (B11656) rsc.orgresearchgate.net.

Table 2: Performance of Dihydrogen Phosphate-Stabilized Ruthenium(0) Nanoparticles in Ammonia-Borane Hydrolysis

| Catalytic Run | Activity Retention | Conversion |

| 1st | 100% | Complete |

| 2nd | ~90% | Complete |

| 3rd | ~85% | Complete |

| 4th | ~80% | Complete |

| 5th | 78% | Complete |

Data adapted from studies on dihydrogen phosphate stabilized Ru(0) NPs, showing excellent reusability mdpi.com. The slight decrease in activity is attributed to the passivation of the nanoparticle surface by metaborate, a byproduct of the reaction mdpi.com.

Ester Hydrolysis and Phosphodiester Cleavage

The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology. Monoalkyl phosphates like this compound can undergo hydrolysis through the cleavage of the P-O bond. The mechanism and rate of this reaction are highly sensitive to factors such as pH and the solvent environment.

The hydrolysis of a monoalkyl phosphate ester can proceed via different reactive species depending on the pH of the solution: the neutral species (ROPO(OH)₂), the monoanion (ROPO₂OH⁻), and the dianion (ROPO₃²⁻). Studies have shown that the monoanionic form of phosphate monoesters is often the most reactive species in hydrolysis reactions youtube.com.

For the dianionic species, the mechanism is more dependent on the nature of the leaving group. For good leaving groups, a more dissociative, metaphosphate-like transition state is favored. For poorer leaving groups, a more associative pathway becomes competitive acs.org. The hydrolysis rates of phosphate monoesters are generally much faster than those of corresponding phosphate diesters, which lack the internal hydroxyl group for intramolecular assistance youtube.com.

Key Mechanistic Pathways in Phosphate Monoester Hydrolysis:

Substrate-Assisted Pathway: The phosphate's own hydroxyl group acts as a general acid to protonate the leaving group. This is often dominant for the monoanion acs.orgdiva-portal.org.

Solvent-Assisted Pathway: One or more solvent (water) molecules facilitate the proton transfers required for nucleophilic attack and leaving group departure diva-portal.orgnih.gov.

Associative vs. Dissociative Character: The transition state can range from a pentacoordinate intermediate (associative) to a transient metaphosphate species (dissociative), depending on the substrate and conditions acs.orgnih.gov.

The solvent plays a critical role in the hydrolysis of phosphate esters, influencing both the reaction rate and the operative mechanism. The rate of hydrolysis can be dramatically affected by the polarity and hydrogen-bonding capabilities of the solvent.

For instance, moving from water to dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to massive rate enhancements, sometimes by factors of 10⁶ to 10⁷ for the hydrolysis of the dianion of a phosphate monoester nih.gov. This is attributed to the poor solvation of the anionic nucleophile (hydroxide) and the phosphate dianion in DMSO, which raises their ground state energy and thus lowers the activation barrier.

Conversely, in non-polar aprotic solvents such as cyclohexane (B81311) and acetone, the hydrolysis of phosphate diesters proceeds much more rapidly than in water. This is because water strongly solvates the ground state of the phosphate ester through hydrogen bonding, stabilizing it and increasing the activation energy required for hydrolysis nih.gov. The choice of solvent can therefore be used to modulate the reactivity of phosphate esters significantly.

Table 3: Relative Rate Enhancements of Phosphate Ester Hydrolysis in Different Solvents Compared to Water

| Phosphate Ester Type | Solvent | Approximate Rate Enhancement Factor |

| Phosphate Monoester Dianion | >95% aq. DMSO | ~1,000,000 - 10,000,000 |

| Phosphate Diester | Acetone | ~500,000 |

| Phosphate Diester | Cyclohexane | ~2,000,000,000 |

This table presents generalized data from studies on various phosphate esters to illustrate the magnitude of solvent effects nih.gov.

Participation in Nucleophilic Addition Reactions

Scientific literature does not support the direct involvement of this compound as a primary reactant or catalyst in the following nucleophilic addition reactions due to fundamental mechanistic requirements.

Oxa-Michael Addition Reactions

The Oxa-Michael reaction, or the conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, is typically catalyzed by a base or a nucleophilic catalyst such as a phosphine (B1218219). beilstein-journals.orgvander-lingen.nl The mechanism of phosphine-catalyzed Oxa-Michael additions involves the initial conjugate addition of the phosphine (a trivalent phosphorus compound) to the Michael acceptor. beilstein-journals.orgresearchgate.net This forms a zwitterionic intermediate that facilitates the subsequent addition of an alcohol.

This compound, a phosphate monoester, is a pentavalent phosphorus compound and does not possess the nucleophilic character of a triaryl- or trialkylphosphine required to initiate this catalytic cycle. Therefore, it is not a documented catalyst for this transformation.

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a three-component condensation to synthesize α-aminophosphonates. The key phosphorus reactant in this reaction is a hydrophosphoryl compound, characterized by the presence of a reactive P-H bond. wikipedia.orgmdpi.com The most common reactants are dialkyl phosphonates, (RO)₂P(O)H. nih.govsemanticscholar.org

The mechanism involves either the addition of the P-H bond across a C=N bond of a pre-formed imine (from the condensation of an amine and a carbonyl compound) or the substitution of a hydroxyl group from a pre-formed α-hydroxyphosphonate. nih.govsemanticscholar.org Both pathways are dependent on the presence of the P-H moiety for the crucial hydrophosphonylation step. wikipedia.org this compound (C₅H₁₁O)P(O)(OH)₂ lacks this essential P-H bond and thus cannot participate in the Kabachnik-Fields reaction as the phosphorus source.

Derivatization and Functional Group Interconversions of this compound

While its role in the aforementioned synthetic reactions is not supported, this compound, like other polar phosphate esters, can undergo derivatization. This is typically performed not to interconvert functional groups for synthetic purposes, but to modify the compound's physical properties (e.g., polarity, volatility) for analytical characterization.

Derivatization is a procedural technique that modifies an analyte to enable or enhance its analysis, particularly in gas chromatography (GC) and mass spectrometry (MS). researchgate.net For highly polar compounds containing acidic protons, such as phosphate esters, derivatization is often necessary.

Common derivatization strategies applicable to phosphate groups include:

Silylation: This is a widely used technique where an active hydrogen, such as in the P-OH groups of this compound, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction decreases the compound's polarity, reduces its capacity for hydrogen bonding, and increases its thermal stability and volatility, making it more suitable for GC analysis. gcms.cz

Alkylation/Esterification: The acidic P-OH groups can be converted to esters. This process reduces polarity and is a common choice for derivatizing acidic functional groups to improve chromatographic separation. researchgate.net

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to acylate functional groups. nih.gov While more common for amines and alcohols, acylation can also modify phosphate-containing molecules, often enhancing detectability by an electron capture detector (ECD) in GC analysis. researchgate.net

A specific strategy for the analysis of phosphate metabolites involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), which improves detection sensitivity and stability. nih.gov

The following table summarizes potential derivatization reactions for analytical purposes.

| Derivatization Type | Reagent Class | Purpose |

| Silylation | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability for GC-MS. |

| Esterification | Alkylating agents | Reduces polarity for improved chromatographic behavior. |

| Acylation | Fluorinated anhydrides (e.g., PFPA) | Enhances detectability by specific detectors (e.g., ECD). |

Biochemical Roles and Biological System Research

Enzymatic Interactions and Substrate Specificity

Pentyl dihydrogen phosphate (B84403), as an alkyl phosphate monoester, is recognized as a potential substrate for various hydrolytic enzymes, particularly phosphatases. Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters, removing a phosphate group from their substrate. The interaction between a simple alkyl phosphate like pentyl dihydrogen phosphate and a phosphatase is governed by the enzyme's active site architecture and its affinity for the substrate.

Research into the enzymatic hydrolysis of analogous compounds provides significant insight. Studies using alkaline phosphatase, a ubiquitous enzyme, have demonstrated its activity on a variety of alkyl phosphates. The efficiency of this catalysis is often compared to the hydrolysis of a common chromogenic substrate, p-nitrophenyl phosphate (pNPP). nih.gov Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic efficiency (kcat/Kₘ) are used to quantify substrate specificity.

For instance, studies on the hydrolysis of hexyl phosphate by bovine intestinal alkaline phosphatase have been conducted to elucidate the effects of the alkyl chain on enzymatic rates. nih.govoup.com These studies indicate that the nature of the alkyl group influences the binding affinity and turnover rate. The rate-determining step for alkaline phosphatase-catalyzed hydrolysis is believed to be the phosphorylation of a serine residue in the active site, which is concurrent with the departure of the alcohol leaving group. oup.com Therefore, this compound would be expected to be hydrolyzed to pentanol (B124592) and inorganic phosphate. The kinetics of this reaction would likely be comparable to other short-chain alkyl phosphates like hexyl phosphate, though specific values for this compound are not extensively documented.

| Substrate | Michaelis Constant (Kₘ) Relative to pNPP | Apparent Bimolecular Rate Constant (kcat/Kₘ) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Hexyl phosphate | 4.0 - 13.0 | 3.8 x 10⁵ | nih.govx-mol.com |

| Polyfluorinated Alkyl Phosphate Monoesters (monoPAPs) | 0.9 - 2.1 | 1.1 x 10⁷ | nih.govx-mol.com |

Data in the table is derived from studies on analogous compounds to provide a comparative framework for the potential enzymatic kinetics of this compound.

The phosphate moiety of a substrate plays a critical role beyond simply being the site of catalytic action; it is crucial for substrate recognition, binding, and the modulation of enzyme activity. Several enzymes utilize the binding energy from the non-reacting phosphate group of a substrate to accelerate catalysis. nih.gov This interaction helps to properly orient the substrate within the active site and to stabilize the transition state of the reaction, thereby lowering the activation energy barrier.

Research on enzymes like 1-deoxy-d-xylulose-5-phosphate (DXP) reductoisomerase (DXR) demonstrates the profound energetic contribution of the phosphate group. In studies where the substrate was truncated to remove its phosphate group, a significant loss in kinetic barrier stabilization was observed—amounting to 6.1 kcal/mol. nih.gov A substantial portion of this energy (4.4 kcal/mol) could be regained by adding inorganic phosphite (B83602), which mimics the binding of the phosphate group. nih.gov This highlights that the interactions between the enzyme's active site and the phosphodianion are critical for efficient catalysis. These interactions can induce necessary conformational changes in the enzyme and disfavor the release of the reaction intermediate. nih.gov For a substrate like this compound, its phosphate group would be the primary anchor for binding within a phosphatase active site, ensuring precise positioning for nucleophilic attack on the phosphorus atom.

| Condition | Effect on Kinetic Barrier | Energy Value (kcal/mol) | Reference |

|---|---|---|---|

| Removal of substrate's phosphate group | Loss of stabilization | 6.1 | nih.gov |

| Reaction of truncated substrate in the presence of phosphite dianion | Regained stabilization | 4.4 | nih.gov |

In biological systems, phosphate transfer reactions are fundamental to signal transduction and energy metabolism, with molecules like Adenosine triphosphate (ATP) serving as the primary phosphate donor. While simple alkyl phosphates like this compound are not typically recognized as high-energy phosphate donors in the same vein as ATP, the chemical nature of the dihydrogen phosphate group itself is significant in molecular interactions.

Specifically, the dihydrogen phosphate anion (H₂PO₄⁻) can act as a hydrogen-bond donor. researchgate.net This capability is crucial for its recognition by receptor molecules and enzyme active sites. Studies on synthetic anion receptors have shown that the dihydrogen phosphate group can form multiple hydrogen bonds through its P-OH groups. researchgate.net This interaction is essential for the initial binding of a phosphorylated substrate to an enzyme. In the context of this compound interacting with a phosphatase, the two hydroxyl groups on the phosphate moiety would serve as hydrogen-bond donors to acceptor residues (e.g., carboxylate side chains of aspartate or glutamate) in the enzyme's active site, facilitating its stable and specific binding prior to catalysis. While it primarily acts as a substrate for phosphate removal (a phosphate "donor" in the sense of release), its role is distinct from the high-energy phosphate group transfers that drive metabolic processes.

Metabolic Pathway Interventions and Regulation

Phosphate is a cornerstone of life, playing an indispensable role in cellular structure, genetic material, and energy metabolism. frontiersin.orgresearchgate.net It is a key component of phospholipids that form cell membranes, nucleotides like DNA and RNA, and the central energy currency, ATP. nih.gov Phosphate ester hydrolysis is a ubiquitous biological reaction essential for energy production, biosynthesis, and the regulation of cellular processes. nih.gov

The Pentose (B10789219) Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentoses, such as ribose 5-phosphate, which is a precursor for nucleotide synthesis. nih.govnih.govnih.gov The PPP is divided into two main phases: an oxidative phase that generates NADPH, and a non-oxidative phase that involves the interconversion of five-carbon sugars. wikipedia.orgkhanacademy.org

The key regulatory enzyme of the PPP is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step in the oxidative branch. wikipedia.org This pathway is highly active in tissues with significant biosynthetic requirements for fatty acids and steroids, as well as in red blood cells where NADPH is critical for protection against oxidative stress. nih.govnih.gov

While the intermediates of the PPP (e.g., glucose-6-phosphate, ribose-5-phosphate) are phosphorylated compounds, current scientific literature has not established a direct functional link or regulatory role for this compound in the Pentose Phosphate Pathway. The connection is conceptual, in that this compound contains a phosphate group, a chemical moiety ubiquitous in all metabolic pathways. However, there is no evidence to suggest that it acts as a substrate, regulator, or intermediate within the specific enzymatic reactions of the PPP. Its metabolic significance, upon hydrolysis, would be the contribution of inorganic phosphate to the general cellular pool, which indirectly supports all phosphorylation-dependent pathways, including the PPP. nih.gov

| Phase | Key Products | Primary Functions | Reference |

|---|---|---|---|

| Oxidative Phase | NADPH, Ribulose 5-phosphate | Generation of reducing power for biosynthesis and antioxidant defense; CO₂ production. | nih.govnih.gov |

| Non-oxidative Phase | Ribose 5-phosphate, Fructose 6-phosphate, Glyceraldehyde 3-phosphate | Synthesis of nucleotide precursors; interconversion of sugars to link with glycolysis. | wikipedia.orgnih.gov |

Nucleotide and Nucleic Acid Synthesis Relevance

The synthesis of nucleotides and nucleic acids (DNA and RNA) is a cornerstone of cellular life, and phosphate moieties are central to this process. The backbone of DNA and RNA is a polymer of nucleotides linked by phosphodiester bonds. The formation of these bonds requires energy and activated precursors, all of which are fundamentally tied to phosphate chemistry.

The de novo synthesis pathways for purine and pyrimidine nucleotides begin with simple precursor molecules and build the nucleotide structure. A key activated sugar intermediate in these pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from ribose 5-phosphate. nih.govvt.edulibretexts.org PRPP provides the ribose-phosphate foundation upon which the nitrogenous base is constructed (in purine synthesis) or to which a pre-formed base is attached (in pyrimidine synthesis). nih.govvt.edu

While this compound is not a natural intermediate in these canonical pathways, the study of organophosphates is crucial in understanding prebiotic chemistry—the chemical steps that may have led to the origin of life. A significant challenge in prebiotic chemistry is the "phosphate problem," which questions how inorganic phosphate was incorporated into organic molecules in an aqueous environment. rsc.org The use of various organophosphates as phosphorylating agents under prebiotically plausible conditions is an active area of research. researchgate.net Compounds like this compound represent simple organophosphates that contain the essential phosphate group esterified with an alkyl chain, a structural motif fundamental to the phosphodiester backbone of all nucleic acids. wikipedia.org

| Component | Role in Nucleotide/Nucleic Acid Synthesis |

| Ribose 5-phosphate | A five-carbon sugar that provides the core scaffold for the nucleotide. It is a product of the Pentose Phosphate Pathway. vt.edu |

| Phosphate Group | Essential for forming activated intermediates (e.g., PRPP, ATP) and creating the phosphodiester bonds that link nucleotides into nucleic acid chains. nih.govyoutube.com |

| Nitrogenous Bases | Purines (Adenine, Guanine) and Pyrimidines (Cytosine, Thymine, Uracil) that encode genetic information. |

| Amino Acids | Serve as precursors, donating nitrogen and carbon atoms for the synthesis of the purine and pyrimidine rings (e.g., Glutamine, Glycine, Aspartate). nih.gov |

| ATP/GTP | Act as energy sources and phosphate donors for the phosphorylation steps in the synthesis pathways. libretexts.org |

Biomedical Research Applications and Bioactivity

The unique chemical properties of this compound, combining a hydrophilic phosphate head with a moderately lipophilic five-carbon pentyl tail, make it a subject of interest in various biomedical applications. Its bioactivity is primarily related to its function as a phosphate-containing molecule that can interact with biological systems and materials.

Role in Drug Delivery Systems

A significant challenge in pharmacology is the delivery of drugs with poor water solubility. Such hydrophobic drugs often exhibit low bioavailability, limiting their therapeutic effectiveness. nih.govresearchgate.net Chemical modification of drugs or their formulation with specialized excipients is a common strategy to overcome this limitation. mdpi.com

Organophosphates, including alkyl phosphates like this compound, are investigated for their potential in drug delivery systems. The esterification of a drug molecule or a carrier with a phosphate group can alter its physicochemical properties, such as solubility and permeability. tcichemicals.com The negatively charged, hydrophilic dihydrogen phosphate group can increase aqueous solubility, while the alkyl chain (in this case, the pentyl group) can modulate lipophilicity to enhance interaction with cell membranes. This amphiphilic nature is valuable in designing nanocarriers like micelles or liposomes, which can encapsulate hydrophobic drugs and improve their delivery. mdpi.comnih.gov Research in this area explores how varying the alkyl chain length on the phosphate group can fine-tune these properties for optimal drug loading and release. tcichemicals.com

| Drug Delivery Strategy | Mechanism of Action | Relevance of Phosphate Groups |

| Prodrugs | A drug is chemically modified with a promoiety (e.g., a phosphate ester) that is cleaved in vivo to release the active drug. tcichemicals.com | Phosphate esters can be added to improve solubility and are often cleaved by endogenous phosphatases. |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Phospholipids, the primary components of liposomes, are natural organophosphate esters. Synthetic phosphate-containing lipids can be used to modify liposome properties. |

| Polymeric Micelles | Self-assembling core-shell structures formed by amphiphilic block copolymers that encapsulate hydrophobic drugs in their core. mdpi.com | Phosphate groups can be incorporated into the hydrophilic block of the copolymer to enhance stability and biocompatibility. |

| Solid Dispersions | A drug is dispersed in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate and bioavailability. mdpi.com | Phosphate-containing polymers or excipients can serve as the hydrophilic matrix. |

Application in Tissue Engineering Scaffolds

Tissue engineering aims to regenerate damaged or diseased tissues by using a combination of cells, growth factors, and a supportive scaffold. ausmt.ac.irresearchgate.net The scaffold provides a temporary three-dimensional structure that mimics the natural extracellular matrix, promoting cell attachment, proliferation, and differentiation. nih.govmdpi.com

Phosphorous-containing polymers and materials are highly valuable in tissue engineering, particularly for bone regeneration. nih.gov This is because the inorganic component of bone is primarily hydroxyapatite (B223615), a calcium phosphate mineral. nih.gov Incorporating phosphate groups into scaffold biomaterials can enhance their bioactivity and osteoconductivity. nih.gov

This compound can be explored as a functionalizing agent for biomaterials used in scaffolds. By incorporating such organophosphates into polymers (e.g., hydrogels, polyesters), the resulting scaffold can have improved properties:

Enhanced Biocompatibility: The phosphate group is a natural component of the body, potentially improving the interaction between the scaffold and host cells. nih.gov

Improved Cell Adhesion: Surface functionalization with phosphate groups can promote the attachment of osteoblasts (bone-forming cells).

Mineralization: The phosphate groups can act as nucleation sites for calcium phosphate deposition, a critical step in bone formation. nih.gov

| Scaffold Material Type | Description | Potential Role of Organophosphate Functionalization |

| Natural Polymers | Derived from biological sources (e.g., Collagen, Alginate, Chitosan). ausmt.ac.ir | Introduction of phosphate groups can enhance bioactivity and control degradation rates. |

| Synthetic Polymers | Man-made polymers (e.g., PCL, PLA, PLGA, PEG). ausmt.ac.irmdpi.com | Incorporation of phosphate moieties can improve cell-material interactions and add functionality for bone tissue engineering. nih.gov |

| Bioceramics | Inorganic materials like hydroxyapatite and bioactive glasses. nih.gov | Organophosphates can be used as surface modifiers to improve the interface between the ceramic and a polymer matrix in composite scaffolds. |

| Hydrogels | Water-swollen polymer networks that mimic soft tissue. nih.gov | Functionalizing hydrogel polymers with organophosphates can create scaffolds that support mineralization and osteogenic differentiation. nih.gov |

Investigation as a Scaffold for Drug Development in Metabolic Pathways

Metabolic pathways are a series of interconnected chemical reactions essential for life. The dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov Consequently, enzymes within these pathways are prime targets for drug development. A key strategy in drug discovery is the use of a chemical "scaffold," a core structure that can be systematically modified to create a library of compounds tested for inhibitory activity against a specific target. mdpi.comnih.gov

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for producing NADPH, which is vital for managing oxidative stress and for reductive biosynthesis (e.g., fatty acid synthesis), and for producing ribose 5-phosphate, the precursor for nucleotide synthesis. vt.edunih.gov Cancer cells often exhibit an upregulated PPP to support their high proliferation rate, making enzymes in this pathway attractive targets for anti-cancer drugs. nih.govnih.govmdpi.com

Organophosphates like this compound can be considered as a simple scaffold for developing inhibitors of metabolic enzymes. Many enzymes in pathways like the PPP bind to phosphorylated substrates (e.g., glucose-6-phosphate). vt.edu Therefore, a molecule designed to inhibit such an enzyme often mimics this phosphorylated substrate.

A simple scaffold like this compound offers:

A Phosphate Headgroup: This allows the molecule to potentially bind to the active site of an enzyme that recognizes a phosphorylated substrate.

A Modifiable Alkyl Tail: The pentyl group can be altered (e.g., lengthened, shortened, or functionalized with other chemical groups) to enhance binding affinity, improve specificity, and optimize drug-like properties such as cell permeability. researchgate.net